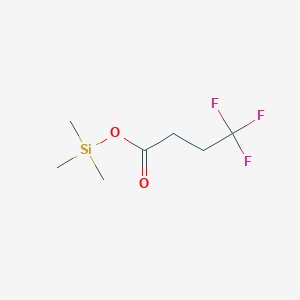
Trimethylsilyl 4,4,4-trifluorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 4,4,4-trifluorobutanoate is an organosilicon compound characterized by the presence of both trimethylsilyl and trifluoromethyl groups. This compound is often used in organic synthesis due to its unique properties, such as its ability to act as a protecting group for alcohols and its volatility, which makes it suitable for gas chromatography and mass spectrometry analyses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl 4,4,4-trifluorobutanoate can be synthesized through the reaction of 4,4,4-trifluorobutanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and results in the formation of the desired ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 4,4,4-trifluorobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 4,4,4-trifluorobutanoic acid and trimethylsilanol.
Common Reagents and Conditions
Bases: Triethylamine is commonly used to facilitate the formation of the ester bond.
Acids: Hydrochloric acid can be used to hydrolyze the ester bond.
Major Products Formed
4,4,4-Trifluorobutanoic Acid: Formed through hydrolysis of the ester bond.
Trimethylsilanol: Another product of the hydrolysis reaction.
Scientific Research Applications
Trimethylsilyl 4,4,4-trifluorobutanoate has several applications in scientific research:
Organic Synthesis: Used as a protecting group for alcohols and as a reagent in various organic transformations.
Analytical Chemistry: Its volatility makes it suitable for gas chromatography and mass spectrometry analyses.
Pharmaceuticals: The trifluoromethyl group is known for its importance in drug design and development.
Mechanism of Action
The mechanism of action of trimethylsilyl 4,4,4-trifluorobutanoate primarily involves its ability to act as a protecting group for alcohols. The trimethylsilyl group can be introduced to an alcohol, forming a silyl ether, which protects the alcohol from unwanted reactions. This protection is achieved through the formation of a stable Si-O bond, which can be selectively cleaved under specific conditions to regenerate the free alcohol .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Used for silylation of alcohols and other functional groups.
4,4,4-Trifluorobutanoic Acid: A precursor in the synthesis of trimethylsilyl 4,4,4-trifluorobutanoate.
Uniqueness
This compound is unique due to the presence of both trimethylsilyl and trifluoromethyl groups, which impart distinct properties such as volatility and the ability to act as a protecting group. These properties make it particularly useful in organic synthesis and analytical chemistry .
Properties
CAS No. |
112219-61-1 |
|---|---|
Molecular Formula |
C7H13F3O2Si |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
trimethylsilyl 4,4,4-trifluorobutanoate |
InChI |
InChI=1S/C7H13F3O2Si/c1-13(2,3)12-6(11)4-5-7(8,9)10/h4-5H2,1-3H3 |
InChI Key |
FDIKUZVJTHSJGG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate](/img/structure/B14303863.png)
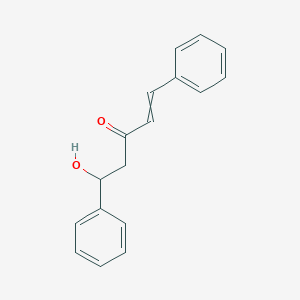
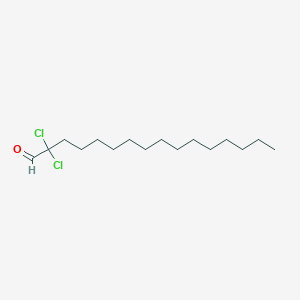
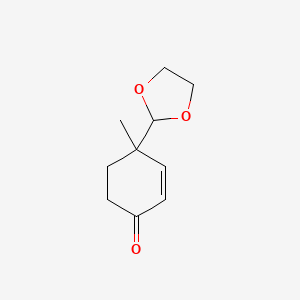
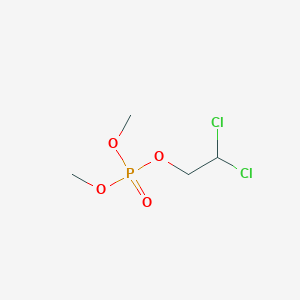
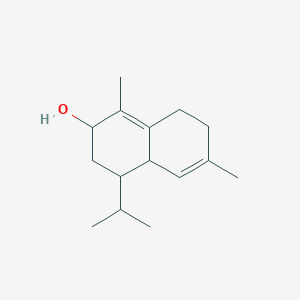
![1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane](/img/structure/B14303897.png)
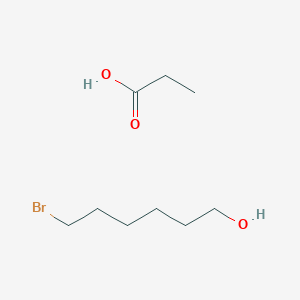
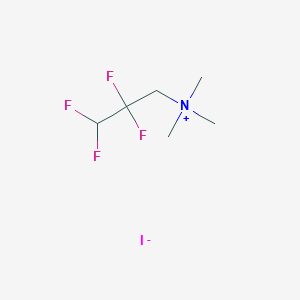
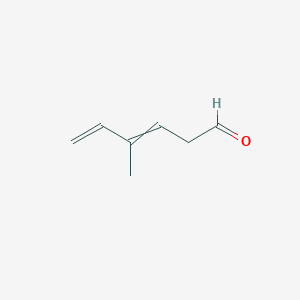
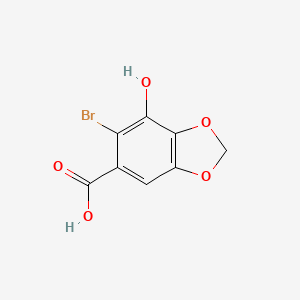
![2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B14303931.png)
![4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde](/img/structure/B14303948.png)
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)](/img/structure/B14303955.png)
